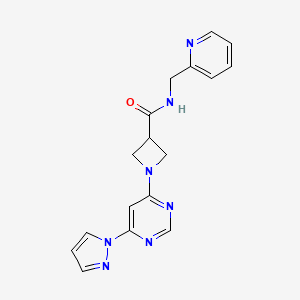

![molecular formula C22H20BrN7O2 B2838954 (2-bromophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920183-63-7](/img/structure/B2838954.png)

(2-bromophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

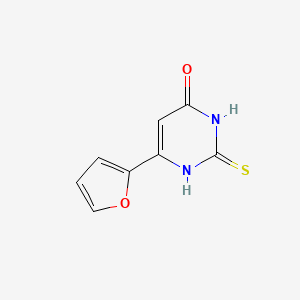

The compound “(2-bromophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered heterocycle with three nitrogens and two carbons . The 1,2,3-triazole ring is fused with a pyrimidine ring, forming a triazolopyrimidine structure . The molecule also contains a piperazine ring, a methoxyphenyl group, and a bromophenyl group .

Molecular Structure Analysis

The 1,2,3-triazole ring in the molecule is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system, which gives it an aromatic character . All five atoms in the triazole ring are sp2-hybridized . The exact molecular structure of this specific compound, including bond lengths and angles, is not provided in the search results.Scientific Research Applications

Synthesis and Biological Activity

Several studies have focused on the synthesis of triazole derivatives and their biological activities. For instance, Nagaraj et al. (2018) synthesized a series of novel triazole analogues of piperazine and evaluated their antibacterial activity against human pathogenic bacteria. Compounds with specific substituents on the piperazine ring showed significant inhibition of bacterial growth, suggesting their potential as molecules for further development in antimicrobial therapy (Nagaraj, Srinivas, & Rao, 2018).

Antimicrobial and Antioxidant Properties

Research by Bektaş et al. (2007) involved the synthesis of triazole derivatives and their screening for antimicrobial activities, with some compounds demonstrating good or moderate activities against test microorganisms. This highlights the potential of such compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Additionally, Çetinkaya et al. (2012) synthesized derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, including brominated versions, and evaluated their antioxidant properties. The synthesized bromophenols displayed effective antioxidant power, indicating their potential use owing to their antioxidant properties (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Potential Applications in Drug Development

Another study by Prinz et al. (2017) reported on the synthesis of 10-(4-phenylpiperazin-1-yl)methanones derived from tricyclic heterocycles, which were found to be highly potent inhibitors of tubulin polymerization, demonstrating excellent antiproliferative properties against a wide range of cancer cell lines. This research signifies the compound's potential in the development of novel treatments for cancer, especially considering their ability to induce G2/M phase cell cycle blockade and bind efficiently to β-tubulin at the colchicine binding site (Prinz, Ridder, Vogel, Böhm, Ivanov, Ghasemi, Aghaee, & Müller, 2017).

Future Directions

Given the versatile properties of 1,2,3-triazoles and their derivatives, they are intensely investigated by synthetic chemists in various fields . They are useful for creating molecular libraries of various functionalized 1,2,3-triazoles . Therefore, the compound “(2-bromophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone” could potentially be of interest in future research in medicinal chemistry or other fields.

Properties

IUPAC Name |

(2-bromophenyl)-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20BrN7O2/c1-32-16-8-6-15(7-9-16)30-21-19(26-27-30)20(24-14-25-21)28-10-12-29(13-11-28)22(31)17-4-2-3-5-18(17)23/h2-9,14H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCSAEJFPQSOKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC=C5Br)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20BrN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4Z)-4-[(4-Methoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B2838871.png)

![1-(4-Acetylpiperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2838872.png)

![2-(4-chlorophenoxy)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2838876.png)

![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-fluorobenzenecarboxylate](/img/structure/B2838878.png)

![Ethyl 1-((chlorosulfonyl)methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2838879.png)

![N-(benzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2838885.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2838894.png)